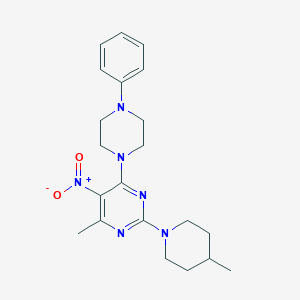
4-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-6-(4-phenyl-1-piperazinyl)pyrimidine
Übersicht
Beschreibung
4-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-6-(4-phenyl-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C21H28N6O2 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.22737416 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-anoxic and Anti-lipid Peroxidation Activities
Novel 4-arylpyrimidine derivatives, including 4-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-6-(4-phenyl-1-piperazinyl)pyrimidine, were synthesized and evaluated for their anti-anoxic (AA) activity in mice. These compounds showed significant AA activity and effectiveness against anti-lipid peroxidation (ALP), as well as providing protection against arachidonate-induced cerebral edema in rats. This suggests a potential application in cerebral protective strategies (Kuno et al., 1992).
Structural and Hydrogen Bond Analysis
The structural analysis of a related compound, piperidinium 6-amino-3-methyl-5-nitroso-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-ide, reveals intricate hydrogen bonding patterns that contribute to its stability. This detailed understanding of hydrogen bonding interactions could inform the design of new drugs with enhanced efficacy and stability (Orozco et al., 2009).
Antiemetic Agents Selection
A series of new 4-piperazinopyrimidines bearing a methylthio substituent in the pyrimidine ring were synthesized and exhibited a broad pharmacological profile, including antiemetic, tranquilizing, and analgesic properties. This highlights the potential of this compound and its derivatives in developing new therapeutic agents (Mattioda et al., 1975).
Corrosion Inhibition on Iron
Piperidine derivatives, including structures related to this compound, were studied for their corrosion inhibition properties on iron. These compounds demonstrated significant efficacy in protecting iron from corrosion, suggesting applications in industrial processes and materials science (Kaya et al., 2016).
Platelet Aggregation Inhibition
Piperazinyl-glutamate-pyrimidines, which include compounds structurally similar to the subject molecule, were identified as potent P2Y12 antagonists capable of inhibiting platelet aggregation. This pharmacological activity indicates their potential use in preventing thrombotic events (Parlow et al., 2009).
Eigenschaften
IUPAC Name |
4-methyl-2-(4-methylpiperidin-1-yl)-5-nitro-6-(4-phenylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-16-8-10-26(11-9-16)21-22-17(2)19(27(28)29)20(23-21)25-14-12-24(13-15-25)18-6-4-3-5-7-18/h3-7,16H,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOUUIGTOSQIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C(C(=N2)N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-methyl-1-oxo-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4050396.png)
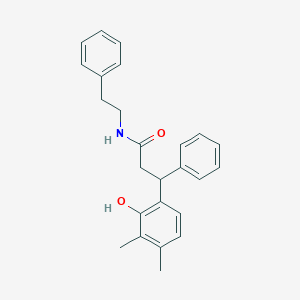
![N-(4-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4050409.png)
![6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4050415.png)
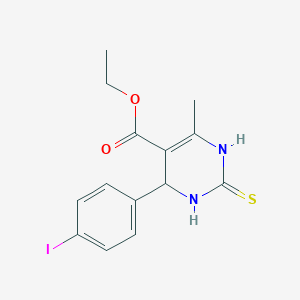
![3,4-dimethoxy-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)benzamide](/img/structure/B4050430.png)
![4-(15-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B4050435.png)
![N-[3-(4-FLUOROPHENYL)-3-(FURAN-2-YL)PROPYL]-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B4050441.png)
![2-methyl-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B4050443.png)
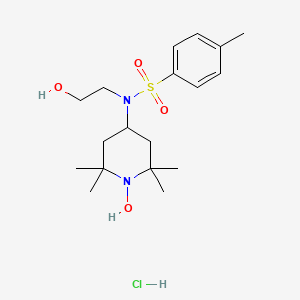
![6-methyl-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4050463.png)
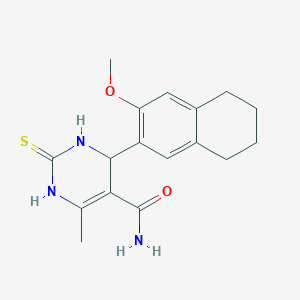
![methyl 4-[({[5-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4050483.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2,3-dichlorobenzamide](/img/structure/B4050491.png)
